molecular formula C21H21FN4OS B12214358 N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12214358
M. Wt: 396.5 g/mol
InChI Key: QDXPDHONIUXLRB-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 4H-1,2,4-triazole core substituted with a 4-fluorophenyl group at position 5, a propenyl (allyl) group at position 4, and a thioacetamide side chain linked to an N-(2-ethylphenyl) moiety. This compound belongs to a class of sulfur-containing heterocycles widely studied for their biological activities, including enzyme inhibition, receptor modulation, and antimicrobial properties .

Properties

Molecular Formula

C21H21FN4OS

Molecular Weight

396.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21FN4OS/c1-3-13-26-20(16-9-11-17(22)12-10-16)24-25-21(26)28-14-19(27)23-18-8-6-5-7-15(18)4-2/h3,5-12H,1,4,13-14H2,2H3,(H,23,27)

InChI Key

QDXPDHONIUXLRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the fluorophenyl and prop-2-en-1-yl groups. The final step involves the attachment of the sulfanylacetamide moiety to the triazole ring. Common reagents used in these reactions include hydrazine, aldehydes, and thiols, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation under mild conditions. Common oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) convert the thioether to sulfoxides or sulfones, depending on reaction stoichiometry. For example:
R-S-R’H2O2R-S(O)-R’H2O2R-S(O2)-R’\text{R-S-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O)-R'} \xrightarrow{\text{H}_2\text{O}_2} \text{R-S(O}_2\text{)-R'}

Oxidizing Agent Product Conditions
H₂O₂ (30%)SulfoxideRT, 2–4 hrs
m-CPBASulfone0°C, 1 hr

The prop-2-en-1-yl (allyl) group may also undergo epoxidation or dihydroxylation with agents like osmium tetroxide (OsO₄).

Reduction Reactions

The triazole ring and acrylamide group are susceptible to reduction:

  • Triazole Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.

  • Allyl Group Reduction : Hydrogenation converts the allyl group to a propyl chain.

Selectivity depends on reaction conditions:

Substrate Reducing Agent Product
Triazole ringH₂ (1 atm), Pd-CDihydrotriazole derivative
Allyl groupH₂ (2 atm), Pd-CPropyl-substituted triazole

Substitution Reactions

The fluorophenyl and ethylphenyl groups participate in electrophilic aromatic substitution (EAS):

Fluorophenyl Ring

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to fluorine.

  • Halogenation : Bromine (Br₂/FeBr₃) substitutes at the para position.

Triazole Ring

The NH group at position 1 of the triazole undergoes alkylation or acylation. For example, treatment with methyl iodide (CH₃I) in basic conditions yields N-methyl derivatives .

Nucleophilic Reactions

The acetamide group’s carbonyl carbon is reactive toward nucleophiles:

  • Hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond to form carboxylic acids and amines.

  • Grignard Addition : Organomagnesium reagents (RMgX) attack the carbonyl, forming ketones after workup.

Photochemical Reactions

The fluorophenyl group enhances UV stability, but prolonged exposure to UV light induces:

  • C-S Bond Cleavage : Generates free thiols and triazole fragments.

  • Isomerization : The allyl group may undergo cis-trans isomerization.

Thermal Degradation

At elevated temperatures (>200°C), the compound decomposes via:

  • Triazole Ring Opening : Releases nitrogen gas (N₂) and forms imine intermediates.

  • Sulfanyl Group Elimination : Produces H₂S and unsaturated hydrocarbons .

Comparative Reactivity Table

Functional Group Reaction Type Reagents Products
Sulfanyl (-S-)OxidationH₂O₂, m-CPBASulfoxides, sulfones
Triazole ringReductionH₂/Pd-CDihydrotriazole
Allyl groupHydrogenationH₂/Pd-CPropyl-substituted derivative
AcetamideHydrolysisHCl/NaOHCarboxylic acid + amine
FluorophenylElectrophilic substitutionHNO₃/H₂SO₄, Br₂/FeBr₃Nitro-/bromo-substituted analogs

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds within the triazole class exhibit significant antimicrobial properties. For instance, a study screening various synthesized triazoles found that certain derivatives demonstrated moderate to good activity against a range of bacteria including Staphylococcus aureus and Bacillus cereus. The structure of N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suggests potential enhancements in antimicrobial efficacy due to its unique substituents .

Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives with similar structural features induced apoptosis in cancer cell lines such as A549 (lung cancer) and H460 (non-small cell lung cancer). The mechanism involved the modulation of apoptotic proteins, indicating that this compound could potentially serve as a lead compound for developing new anticancer therapies .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of synthesized triazole derivatives were tested against various pathogens. Compounds similar to this compound showed promising results against Enterococcus faecalis and Escherichia coli, suggesting that modifications in the triazole structure can enhance antimicrobial activity .
  • Anticancer Research : In vitro studies demonstrated that triazole derivatives could induce cell death in multiple cancer cell lines through apoptosis pathways. Specifically, compounds with fluorinated phenyl groups exhibited enhanced cytotoxicity against breast cancer cells (MCF7) and colorectal cancer cells (SW480) .
  • Mechanistic Insights : The mechanism of action for related compounds includes the inhibition of critical signaling pathways involved in cell survival and proliferation. This suggests that this compound could similarly affect these pathways due to its structural characteristics .

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-thioacetamide derivatives exhibit diverse pharmacological profiles depending on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Triazole-Thioacetamide Derivatives

Compound Name R<sup>1</sup> R<sup>2</sup> R<sup>3</sup> Key Findings Reference
Target Compound : N-(2-Ethylphenyl)-2-{[5-(4-fluorophenyl)-4-propenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Fluorophenyl Propenyl 2-Ethylphenyl Hypothesized to modulate ion channels or enzymes; structural analogs show IC50 values <1 µM .
9h : N-(4-Fluorophenyl)-2-{[5-(2-fluorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Fluorophenyl 4-Fluorophenyl 4-Fluorophenyl IC50 = 0.89 µM (pLDH assay); non-competitive inhibition kinetics .
VUAA-1 : N-(4-Ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Pyridin-3-yl 4-Ethylphenyl 4-Ethylphenyl Potent Orco ion channel agonist (EC50 = 3.2 µM); used in insect olfaction studies .
OLC-12 : 2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide 4-Pyridinyl 4-Ethylphenyl 4-Isopropylphenyl Orco antagonist; structural optimization for improved selectivity .
9c : 2-{[4,5-Bis(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide 4-Fluorophenyl 4-Fluorophenyl 4-Bromophenyl High thermal stability (M.P. = 219.3°C); moderate enzyme inhibition .

Key Insights :

Substituent Effects on Bioactivity: The 4-fluorophenyl group at position 5 (common in the target compound and 9h/9c) correlates with enhanced enzyme inhibition, as seen in 9h’s sub-micromolar IC50 . Propenyl vs.

Metabolic Stability: Fluorine atoms (e.g., in 9h and the target compound) reduce oxidative metabolism, extending half-life .

Structural Analogues in Drug Discovery :

  • VUAA-1 and OLC-12 demonstrate the importance of pyridinyl/aryl balance for receptor modulation, suggesting the target compound’s propenyl group could be optimized for similar applications .
  • 9c and 9h highlight the role of halogenated aryl groups in improving thermal stability and target engagement .

Research Findings and Implications

VUAA-1 and OLC-12 are critical tools in studying insect olfactory receptors, indicating the target compound’s utility in neuropharmacology .

Synthetic Accessibility: Similar compounds are synthesized via nucleophilic substitution of triazole-thiols with chloroacetamides under refluxing conditions (e.g., ethanol/KOH, 5–12 hours) .

Challenges and Future Directions :

  • The target compound’s propenyl group may introduce synthetic challenges, such as isomerization during purification.
  • Comparative molecular docking studies are needed to validate its hypothesized enzyme/channel interactions .

Biological Activity

N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections summarize the synthesis, biological mechanisms, and research findings related to this compound.

PropertyValue
Molecular Formula C21H21FN4OS
Molecular Weight 396.5 g/mol
IUPAC Name N-(2-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChI Key QDXPDHONIUXLRB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the triazole ring and subsequently introducing the fluorophenyl and prop-2-en-1-yl groups. The final step attaches the sulfanylacetamide moiety to the triazole ring, utilizing reagents such as hydrazine and thiols under controlled conditions like reflux or catalytic reactions .

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate activity against various bacteria and fungi. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity, leading to cell death .

Anticancer Potential

This compound has also been evaluated for its anticancer properties. Triazole derivatives have been noted for their ability to induce apoptosis in cancer cells through various pathways, including modulation of signaling pathways involved in cell survival and proliferation. Specific studies have reported that compounds with similar structures can inhibit tumor growth in vitro and in vivo models .

Case Studies

  • Antimicrobial Efficacy : A study investigating various triazole derivatives found that certain modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli. The presence of fluorinated phenyl groups was associated with increased potency against these pathogens .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines demonstrated that triazole derivatives could significantly reduce cell viability at micromolar concentrations. The specific pathways affected included those related to apoptosis and cell cycle regulation, suggesting a potential for therapeutic applications in oncology .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can potentially interact with cell surface receptors that mediate cellular responses to external stimuli.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be monitored?

  • Methodological Answer : Synthesis typically involves cyclocondensation of thiosemicarbazides with appropriate acyl chlorides, followed by alkylation or aryl-substitution steps. For example, 1,2,4-triazole derivatives are synthesized via cyclization of thiosemicarbazides under acidic conditions . Reaction efficiency can be monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess purity. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming intermediate structures.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural confirmation requires a multi-analytical approach:

  • NMR : ¹H and ¹³C NMR verify substituent positions and backbone integrity.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. For example, similar triazole derivatives were structurally validated with R-factors < 0.05 .

Q. What in vitro assays are suitable for initial biological screening?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Anti-inflammatory Potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

  • Methodological Answer : Discrepancies often arise from bioavailability or metabolic stability issues. Strategies include:

  • Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS.
  • Metabolite Identification : Use hepatic microsomes or in vivo sampling to identify active/inactive metabolites.
  • Formulation Optimization : Improve solubility via nanoemulsions or liposomal encapsulation. For example, fluorophenyl-containing analogs showed enhanced activity after solubility adjustments .

Q. What strategies optimize regioselectivity during triazole ring substitution?

  • Methodological Answer : Regioselectivity in triazole synthesis is influenced by:

  • Reagent Choice : Use of propargyl bromides over allyl halides to direct substitution to the N1 position .
  • Temperature Control : Lower temperatures (0–5°C) favor kinetically controlled products.
  • Catalytic Systems : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for precise regiocontrol. Statistical optimization via Design of Experiments (DoE) can refine conditions .

Q. How should crystallization challenges be addressed for X-ray analysis of this compound?

  • Methodological Answer :

  • Solvent Screening : Test mixed solvents (e.g., DCM/hexane or methanol/water) for slow evaporation.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
  • Data Collection : Use synchrotron radiation for weakly diffracting crystals. Refinement with SHELXL (e.g., TWIN/BASF commands for twinned crystals) improves data accuracy .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIV-1 reverse transcriptase for triazole analogs) .
  • QSAR Modeling : Use Gaussian or COSMO-RS to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .
  • MD Simulations : GROMACS for assessing binding stability over 100-ns trajectories .

Data Contradiction Analysis

  • Example : If in vitro COX-2 inhibition does not translate to in vivo anti-inflammatory effects:
    • Hypothesis : Poor blood-brain barrier (BBB) penetration or rapid clearance.
    • Validation :

LogP measurement to assess lipophilicity.

BBB permeability assays (e.g., PAMPA-BBB).

Modify substituents (e.g., replace prop-2-en-1-yl with cyclohexylmethyl) to enhance stability .

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